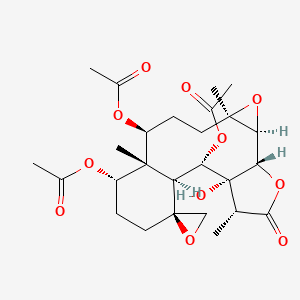
(+)-Ar,11S-Myricanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Ar,11S-Myricanol is a naturally occurring compound found in the bark of Myrica species. It is a type of diarylheptanoid, which is a class of organic compounds known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Ar,11S-Myricanol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of aldol condensation followed by reduction and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the bark of Myrica species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (+)-Ar,11S-Myricanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the compound to carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(+)-Ar,11S-Myricanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for potential therapeutic uses in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound’s antioxidant properties make it useful in the development of natural preservatives and cosmetic products.
Mechanism of Action
The mechanism of action of (+)-Ar,11S-Myricanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation. It also influences the antioxidant defense system by enhancing the activity of enzymes like superoxide dismutase and catalase.
Comparison with Similar Compounds
Curcumin: Another diarylheptanoid with anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, it shares similar biological activities.
Resveratrol: A stilbenoid with antioxidant and anti-inflammatory effects.
Uniqueness: (+)-Ar,11S-Myricanol is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike curcumin and gingerol, it has a distinct stereochemistry that contributes to its unique interactions with biological targets.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |
InChI Key |
SBGBAZQAEOWGFT-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


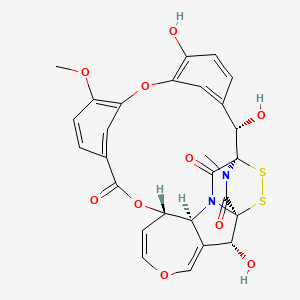


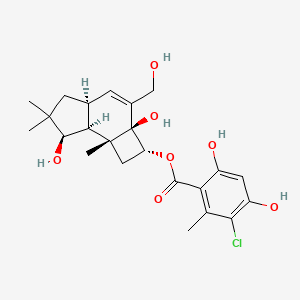
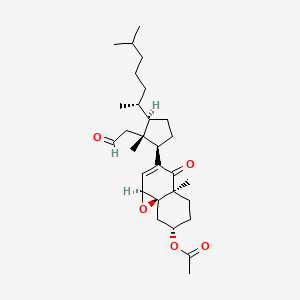
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

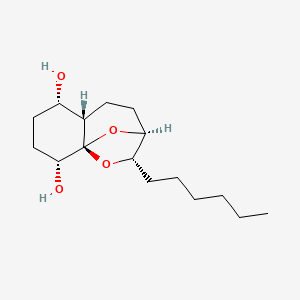
![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)




